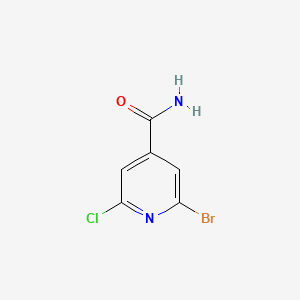

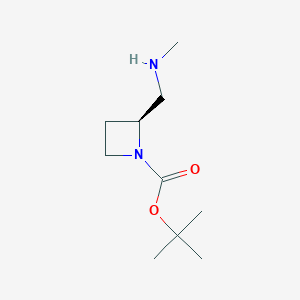

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Overview

Description

“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in various chemical transformations due to its crowded structure .

Biosynthetic Pathways

The tert-butyl group plays a significant role in biosynthetic pathways . Its unique structure and reactivity pattern make it relevant in nature and its implication in these pathways is noteworthy .

Biodegradation Pathways

In addition to biosynthetic pathways, the tert-butyl group is also implicated in biodegradation pathways . Its unique reactivity pattern is utilized in these processes .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways pave the way for its possible application in biocatalytic processes .

Organic Light-Emitting Diodes (OLEDs)

This compound has been used in the development of solution-processed organic light-emitting diodes (OLEDs) . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .

Thermally Activated Delayed Fluorescence (TADF) Emitters

The compound is used in the realization of solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters . These emitters are highly efficient and have excellent compatibility with wet methods .

Blue TADF Emitters

The compound is used in the creation of blue TADF emitters . These emitters have been used in solution-processed non-doped OLEDs, exhibiting record-high external quantum efficiencies (EQE) of 25.8% .

All-TADF White OLEDs

An all-TADF white OLED with an EQE of 27.3% has been achieved by employing a single emitting layer with the blue TADF emitter (which uses this compound) as a host for an orange-red TADF dopant .

properties

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMIXQZUVFNHU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459790.png)

![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)